Product packaging for 1-Bromo-4-(2-bromoethoxy)butane(Cat. No.:CAS No. 39616-54-1)

1-Bromo-4-(2-bromoethoxy)butane

Cat. No.: B3052219
CAS No.: 39616-54-1
M. Wt: 259.97 g/mol
InChI Key: ZAQBFBPJKGLUBI-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Aliphatic Compounds in Chemical Synthesis

Bifunctional compounds are organic molecules that possess two distinct functional groups. google.comchemeo.com This dual functionality is of paramount importance in synthetic chemistry as it allows for sequential or orthogonal reactions, enabling the construction of complex molecular architectures from simpler precursors. chemeo.com Aliphatic bifunctional compounds, where the functional groups are attached to a non-aromatic carbon chain, are particularly useful as linkers and synthons in the preparation of polymers, macrocycles, and other intricate structures. chemistryviews.org The spatial separation and relative reactivity of the two functional groups can be precisely tailored to achieve desired synthetic outcomes.

Significance of 1-Bromo-4-(2-bromoethoxy)butane as a Synthetic Building Block

This compound, with the chemical formula C₆H₁₂Br₂O, is a prime example of a bifunctional aliphatic halogenated ether. nih.gov Its structure features a butane (B89635) chain with a bromine atom at one terminus and a 2-bromoethoxy group at the other. This arrangement of two distinct bromo-functional groups—a primary bromoalkane and a bromoether—renders it a highly versatile building block for organic synthesis.

The differential reactivity of the two bromine atoms, influenced by their local chemical environment, can potentially be exploited for selective transformations. The primary alkyl bromide is susceptible to classical Sₙ2 reactions, allowing for the introduction of a wide array of nucleophiles. The bromine on the ethoxy group, being an α-haloether, exhibits its own characteristic reactivity. This dual reactivity makes this compound a promising precursor for the synthesis of macrocyclic compounds, such as crown ethers. For instance, intramolecular cyclization or intermolecular condensation reactions could lead to the formation of cyclic ethers like 1,7-Dioxacyclododecane.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂Br₂O
Molecular Weight259.97 g/mol
AppearanceLikely a colorless to pale yellow liquid
CAS Number39616-54-1

Note: Some physical properties are estimated based on similar compounds due to limited available data.

Current State of Research and Identified Knowledge Gaps for Bromoether Systems

The study of bromo-organic compounds is a mature field within organic chemistry, with bromination being a fundamental transformation. chemicalbook.com However, specific research focusing on bifunctional bromoethers like this compound is not extensively documented in publicly available literature. Much of the existing knowledge is derived from patents and the study of related monofunctional or different bifunctional haloalkanes.

A significant knowledge gap exists in the systematic investigation of the chemoselective reactions of such bifunctional bromoethers. Detailed studies on the relative reactivity of the two bromine atoms under various reaction conditions are needed to fully unlock the synthetic potential of this class of compounds. Furthermore, while the potential for this molecule to act as a precursor for macrocycles is high, specific examples and optimized reaction protocols are not readily found in peer-reviewed journals. Future research could focus on exploring its utility in the synthesis of novel crown ethers, cryptands, and other complex architectures, as well as investigating its potential applications in materials science and medicinal chemistry.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts (δ)
¹H NMRSignals expected in the regions of 3.4-3.8 ppm (for -CH₂-Br and -CH₂-O-) and 1.7-2.0 ppm (for the central -CH₂-CH₂- groups).
¹³C NMRCarbons attached to bromine and oxygen would appear downfield. Estimated shifts: ~30-35 ppm (C-Br), ~65-75 ppm (C-O).

Note: These are estimated values based on the analysis of similar structures like 1-bromobutane (B133212) and other ethers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Br2O B3052219 1-Bromo-4-(2-bromoethoxy)butane CAS No. 39616-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-bromoethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O/c7-3-1-2-5-9-6-4-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBFBPJKGLUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499044
Record name 1-Bromo-4-(2-bromoethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39616-54-1
Record name 1-Bromo-4-(2-bromoethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 4 2 Bromoethoxy Butane

Retrosynthetic Analysis and Strategic Precursor Selection

The design of a viable synthesis for 1-bromo-4-(2-bromoethoxy)butane begins with a retrosynthetic analysis, a problem-solving technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available precursors.

Disconnection Strategies for Bridging Bromo and Ether Linkages

The two primary functionalities in this compound are the ether linkage and the two bromo groups. Retrosynthetic disconnection can logically occur at the C-O bond of the ether or the C-Br bonds.

A primary disconnection strategy involves breaking the ether linkage. This leads to two key synthons: a 4-bromobutanol derivative and a 2-bromoethanol (B42945) derivative. This approach allows for the separate synthesis and subsequent coupling of the two fragments.

Alternatively, a strategy focusing on the halogenation steps can be envisioned. This would involve starting with a diol, such as 4-(2-hydroxyethoxy)butan-1-ol, and performing a double bromination reaction. However, controlling the selectivity of such a reaction can be challenging.

Identification and Utilization of Key Aliphatic and Haloalkane Precursors

Based on the retrosynthetic analysis, several key precursors can be identified. The selection of these precursors is guided by their commercial availability, reactivity, and the efficiency of their conversion to the target molecule.

Butane-1,4-diol is a versatile and readily available precursor for the four-carbon backbone of the target molecule. atamankimya.comnih.gov It is a colorless, viscous liquid that serves as a starting point for various functionalized derivatives. atamankimya.com For instance, it can be used in the synthesis of γ-butyrolactone (GBL) or dehydrated to form tetrahydrofuran (B95107) (THF). atamankimya.com In the context of synthesizing this compound, butane-1,4-diol can be selectively monobrominated to yield 4-bromobutan-1-ol, a key intermediate for subsequent etherification. The hydroxyl group of butane-1,4-diol can be converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with a bromoethoxy-containing nucleophile.

Tetrahydrofuran (THF) can also serve as a precursor for the butane (B89635) chain. google.comgoogle.com Ring-opening reactions of THF can generate 4-halobutanol derivatives. For example, reaction with gaseous hydrochloric acid can produce δ-chlorobutanol. google.comgoogle.com This intermediate can then be converted to the corresponding bromo derivative. This method offers an alternative route to the four-carbon fragment required for the synthesis.

The bromoethoxy portion of the target molecule is derived from ethylene (B1197577) glycol or its derivatives. unacademy.comnih.gov Ethylene glycol is a widely used industrial chemical that can be halogenated to introduce the bromo group. unacademy.com The reaction of ethylene oxide with halide ions in an aqueous medium can produce halohydrins. unacademy.com Another approach involves the direct halogenation of ethylene glycol. For instance, a process for the catalytic halogenation of vicinal diols using a hydrogen halide in the presence of a β-diketone catalyst has been described. google.com The resulting 2-bromoethanol can then be used to form the ether linkage.

The feasibility of any synthetic route is heavily dependent on the commercial availability and purity of the starting materials. Key precursors such as butane-1,4-diol, tetrahydrofuran, and ethylene glycol are widely available from various chemical suppliers. atamankimya.comnih.gov For example, BASF is a major producer of 1,4-butanediol (B3395766) and its derivatives. The purity of these precursors is crucial, as impurities can lead to side reactions and lower yields of the desired product. It is often necessary to purify commercial-grade reagents before use in sensitive synthetic steps.

Direct Synthesis Approaches via Functional Group Interconversions

Direct synthesis strategies focus on constructing the target molecule from precursors by creating the key C-O-C ether bond or by converting hydroxyl groups into bromides. These methods are advantageous for their efficiency and atom economy.

The formation of the ether linkage is a critical step in one of the main synthetic routes toward this compound. This can be accomplished through classical or modern etherification protocols.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide ion and an alkyl halide. masterorganicchemistry.comlibretexts.org For the synthesis of an unsymmetrical ether like this compound, there are two logical disconnection pathways. The reaction's success hinges on the use of a primary alkyl halide to minimize the competing E2 elimination reaction that can occur with more sterically hindered halides. libretexts.orgyoutube.com

The first step in this synthesis is the deprotonation of an alcohol using a strong base, such as sodium hydride (NaH), to form the nucleophilic alkoxide. libretexts.orgyoutube.com This alkoxide then displaces a halide from the alkyl halide in an SN2 reaction. masterorganicchemistry.com

The two potential synthetic routes are outlined below:

Route A: This pathway involves the reaction of the alkoxide of 4-bromobutan-1-ol with 1,2-dibromoethane (B42909).

Route B: This alternative involves reacting the alkoxide of 2-bromoethanol with 1,4-dibromobutane (B41627).

Both routes utilize primary alkyl halides, making them viable options for this synthesis. The choice between them may depend on the availability and cost of the starting materials.

Table 1: Proposed Williamson Ether Synthesis Routes for this compound

Route Alkoxide Precursor Alkyl Halide Reactant Resulting Ether
A 4-Bromobutan-1-ol 1,2-Dibromoethane This compound

| B | 2-Bromoethanol | 1,4-Dibromobutane | this compound |

Catalytic etherification offers an alternative to the stoichiometric base requirement of the Williamson synthesis. Generally, these reactions require acid catalysis to activate one of the alcohol substrates. mdpi.com For instance, the etherification of glycerol (B35011) with tert-butyl alcohol proceeds via protonation of the alcohol by an acid catalyst, which then generates a carbocation that reacts with the other alcohol. mdpi.com

While specific catalytic methods for the direct coupling of haloalcohols to form this compound are not extensively documented, the principles can be applied. A plausible route could involve the acid-catalyzed ring-opening of a cyclic ether like tetrahydrofuran (THF) with a haloalcohol. The ring-opening of THF by acids is a known process that can be dangerously exothermic if not controlled. chemicalforums.com Lewis acids are also known to facilitate THF polymerization and ring-opening reactions. chemicalforums.comnih.gov For example, a boryl triflate has been shown to react with aryloxides in THF, resulting in the ring-opening of THF and its incorporation into the final product. nih.gov This suggests that a catalytic amount of a strong acid could potentially mediate the reaction between THF and 2-bromoethanol to form the precursor 4-(2-bromoethoxy)butan-1-ol, which could then be halogenated in a subsequent step.

A highly effective strategy for synthesizing this compound involves the bromination of a suitable precursor containing one or more hydroxyl groups. The choice of brominating agent is critical for achieving high yields and selectivity. A logical precursor for this transformation would be 4-(2-hydroxyethoxy)butan-1-ol, which would require the challenging task of performing a double bromination. A more direct precursor would be 4-(2-bromoethoxy)butan-1-ol, requiring the selective bromination of a single primary alcohol in the presence of an ether and another primary bromide.

Several standard reagents are employed for the conversion of alcohols to alkyl bromides, each with distinct characteristics and mechanisms.

Phosphorus Tribromide (PBr₃): This is a common and effective reagent for converting primary and secondary alcohols into alkyl bromides. manac-inc.co.jpwikipedia.org The reaction proceeds through an SN2 mechanism, which results in the inversion of configuration at a chiral center. masterorganicchemistry.com A key advantage of using PBr₃ over hydrobromic acid is that it has a lower tendency to cause carbocation rearrangements. manac-inc.co.jpwikipedia.org The reaction first involves the formation of a phosphorous ester, which converts the hydroxyl group into a good leaving group. The bromide ion then performs a backside attack on the carbon atom. masterorganicchemistry.com

Hydrobromic Acid (HBr): Concentrated HBr is widely used to synthesize alkyl bromides from alcohols and to cleave ethers. manac-inc.co.jptransformationtutoring.com The reaction with alcohols typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. up.pt For primary alcohols, this occurs via an SN2 mechanism. libretexts.orglibretexts.org However, HBr can also cleave ether linkages, which could be a significant side reaction when synthesizing this compound, potentially leading to the formation of 1,4-dibromobutane and 1,2-dibromoethane if the reaction is not carefully controlled. manac-inc.co.jplibretexts.org

Carbon Tetrabromide and Triphenylphosphine (B44618) (CBr₄/PPh₃): Known as the Appel reaction, this method converts alcohols to alkyl bromides under mild and neutral conditions. wikipedia.orgalfa-chemistry.com This makes it particularly suitable for substrates that are sensitive to acidic conditions. alfa-chemistry.com The reaction mechanism involves the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. The alcohol is deprotonated, and the resulting alkoxide attacks the phosphorus atom, forming an oxyphosphonium intermediate. A subsequent SN2 displacement by the bromide ion yields the alkyl bromide and triphenylphosphine oxide as a byproduct. nrochemistry.com This reaction also proceeds with inversion of configuration. nrochemistry.com

Table 2: Comparison of Common Brominating Agents for Alcohol Conversion

Reagent Mechanism Key Features & Considerations
PBr₃ SN2 High yields for 1° and 2° alcohols; avoids carbocation rearrangements; results in inversion of stereochemistry. manac-inc.co.jpmasterorganicchemistry.com
HBr SN2 (for 1° alcohols) Strong acid conditions; can cause ether cleavage as a side reaction; excess reagent can convert diols to dibromides. manac-inc.co.jpup.ptlibretexts.org

| CBr₄/PPh₃ | SN2 | Mild, neutral conditions suitable for sensitive substrates; results in inversion of stereochemistry; produces triphenylphosphine oxide byproduct which must be separated. wikipedia.orgalfa-chemistry.comnrochemistry.com |

When starting from a diol precursor, achieving selective monobromination is a significant challenge, as the second hydroxyl group can also react to form a dibromide. Research into the selective monobromination of symmetrical α,ω-diols has provided valuable insights into controlling this selectivity.

One highly effective method involves reacting the diol with aqueous HBr in a two-phase system with an organic solvent like toluene (B28343). researchgate.netorganic-chemistry.org It was observed that azeotropic removal of water was actually detrimental to selectivity, leading to lower yields of the desired bromoalkanol. organic-chemistry.org High yields and selectivity for monobromination were achieved by simply heating the diol with HBr in toluene without a Dean-Stark trap. organic-chemistry.org

The proposed mechanism for this selectivity suggests that the initially formed ω-bromoalkanol acts like a surfactant, forming aggregates such as reverse micelles. In these aggregates, the polar hydroxyl groups are shielded within the core, reducing their reactivity and exposure to the aqueous HBr, thus preventing further reaction to the dibromide. researchgate.netorganic-chemistry.org

Table 3: Research Findings on Selective Monobromination of Diols with Aqueous HBr/Toluene

Diol Substrate HBr (equiv) Reaction Time (h) Yield of Bromoalkanol (%) Reference
1,5-Pentanediol 1.2 9 79 researchgate.net
1,6-Hexanediol 1.2 16 94 researchgate.net
1,9-Nonanediol 1.2 48 89 researchgate.net
1,10-Decanediol 1.2 48 90 researchgate.net

Data adapted from J. Org. Chem., 2000, 65, 5837-5838. organic-chemistry.org

These findings indicate that by carefully controlling reaction parameters such as solvent system, concentration, and stoichiometry, it is possible to favor the formation of monobrominated products over dibrominated ones. These principles are directly applicable to the selective halogenation of a hydroxylic precursor for this compound.

Halogenation of Hydroxylic Precursors

Multi-Step Synthetic Pathways and Convergent Strategies

The construction of this compound, an unsymmetrical diether with two different bromo-terminated alkyl chains, is well-suited to multi-step and convergent synthetic approaches. These strategies allow for the controlled and sequential formation of the required chemical bonds.

A primary and versatile method for constructing the ether linkage in this compound is the Williamson ether synthesis. numberanalytics.comwikipedia.org This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. numberanalytics.comwikipedia.org For the synthesis of this specific target molecule, two principal convergent pathways can be envisioned, both relying on the formation of an ether from an alcohol and an alkyl halide.

The first approach involves the reaction of the alkoxide derived from 4-bromobutanol with 1,2-dibromoethane. In this scenario, the hydroxyl group of 4-bromobutanol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding alkoxide. wikipedia.orgfrancis-press.com This alkoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the ether bond. wikipedia.org To favor the desired monosubstitution product and minimize the formation of symmetrical diether byproducts, the reaction conditions, such as stoichiometry and temperature, must be carefully controlled. The use of an excess of the dihaloalkane can also favor monosubstitution.

A second, analogous pathway involves the reaction of the alkoxide of 2-bromoethanol with 1,4-dibromobutane. Similar to the first approach, 2-bromoethanol is deprotonated to form its alkoxide, which then attacks the 1,4-dibromobutane. The principles of the Williamson ether synthesis, including the preference for primary alkyl halides to avoid elimination side reactions, are applicable here. masterorganicchemistry.com

The choice between these two routes may depend on the availability and reactivity of the starting materials. vaia.com Both 4-bromobutanol and 2-bromoethanol are primary alcohols, and both 1,2-dibromoethane and 1,4-dibromobutane are primary alkyl halides, making both pathways viable under typical Williamson ether synthesis conditions. masterorganicchemistry.com The reaction is often carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the alkoxide. francis-press.com The use of phase-transfer catalysis, employing catalysts like quaternary ammonium (B1175870) salts, can also facilitate the reaction between the aqueous and organic phases, potentially improving yields and reaction rates. numberanalytics.com

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis of Haloalkoxyalkanes

ParameterRoute A: 4-Bromobutanol + 1,2-DibromoethaneRoute B: 2-Bromoethanol + 1,4-Dibromobutane
Base Sodium Hydride (NaH), Potassium Hydroxide (KOH)Sodium Hydride (NaH), Potassium Hydroxide (KOH)
Solvent N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO), Acetonitrile
Temperature 50-100 °C50-100 °C
Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)Phase-Transfer Catalyst (e.g., Tetrabutylammonium iodide)
Key Consideration Control of stoichiometry to minimize diether formationReactivity of 1,4-dibromobutane

One potential one-pot strategy could involve the partial bromination and etherification of butane-1,4-diol. In this scenario, butane-1,4-diol could first be mono-brominated under controlled conditions. The resulting 4-bromobutanol, generated in situ, could then be subjected to a Williamson ether synthesis with 2-bromoethanol or a derivative in the same reaction vessel. This would require careful selection of reagents and conditions to ensure the sequential reactivity of the hydroxyl groups and to prevent side reactions.

Another conceptual approach could be a tandem process starting from tetrahydrofuran (THF). Cleavage of the THF ring can generate a 4-halobutanol intermediate. For instance, reaction with a bromide source could yield 4-bromobutanol. Subsequent addition of 2-bromoethanol and a suitable base under conditions that promote etherification could potentially lead to the desired product in a single pot.

While specific examples for the one-pot synthesis of this compound are not prevalent in the literature, the principles of designing such reactions are well-established in organic synthesis. nih.govnih.gov These methods often rely on the differential reactivity of functional groups within a molecule or the controlled addition of reagents to drive a sequence of transformations. bohrium.com

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Stepwise Williamson Synthesis High degree of control, well-established, versatile wikipedia.orgMultiple steps, requires isolation of intermediates, potentially lower overall yield
Tandem/One-Pot Synthesis Increased efficiency, reduced waste, time and cost savings nih.govMore complex to optimize, potential for competing side reactions, may require specific catalysts

Chemical Reactivity and Transformation Studies of 1 Bromo 4 2 Bromoethoxy Butane

Nucleophilic Substitution Reactions of the Bromine Centers

The presence of two C-Br bonds in 1-Bromo-4-(2-bromoethoxy)butane makes it a versatile substrate for both intramolecular and intermolecular nucleophilic substitution reactions. The relative reactivity of the primary and secondary bromine atoms can be influenced by the reaction conditions and the nature of the nucleophile.

The structure of this compound is amenable to intramolecular cyclization, a key strategy for the synthesis of various heterocyclic systems.

While direct intramolecular cyclization of this compound to form a tetrahydrofuran (B95107) ring by displacement of one bromide by the ether oxygen is not a commonly reported transformation, the broader principle of using bifunctional haloethers for cyclic ether synthesis is well-established. In a related context, the synthesis of substituted tetrahydrofurans often involves the cyclization of haloalcohols or the reaction of diols with reagents that can form a bis-electrophile in situ. The potential for this compound to undergo such cyclizations would depend on the specific reaction conditions and the use of appropriate activating agents to facilitate the intramolecular attack of the ether oxygen.

The synthesis of morpholine (B109124) and its derivatives is a significant application of bifunctional electrophiles. researchgate.net The reaction of this compound with a primary amine can lead to the formation of a morpholine ring through a sequential double alkylation. In this process, the amine first displaces one of the bromine atoms to form an intermediate amino-bromo-ether. Subsequent intramolecular cyclization, where the nitrogen atom displaces the remaining bromine, results in the formation of the morpholine ring. This strategy is a fundamental approach to constructing the morpholine core, which is a prevalent structural motif in many biologically active compounds. researchgate.net The efficiency of this cyclization can be influenced by factors such as the choice of base and solvent.

Modern synthetic methods for morpholine synthesis often employ catalytic systems to achieve high efficiency and stereoselectivity. nih.govorganic-chemistry.org For instance, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines. nih.gov While these methods may not directly use this compound, they highlight the importance of cyclization strategies in accessing this class of heterocycles. Other approaches include the use of reagents like ethylene (B1197577) sulfate (B86663) for the annulation of 1,2-amino alcohols to form morpholines. chemrxiv.orgchemrxiv.org

As a dialkylating agent, this compound can react with a wide range of nucleophiles in an intermolecular fashion. This allows for the introduction of the 4-(2-bromoethoxy)butyl group or for cross-linking applications.

The reaction of this compound with carbon-based nucleophiles such as enolates (derived from ketones, esters, or other carbonyl compounds) or organometallic reagents (like Grignard reagents or organolithium compounds) can lead to the formation of new carbon-carbon bonds. This type of alkylation is a fundamental transformation in organic synthesis for building more complex carbon skeletons. The reaction would typically proceed via an SN2 mechanism, with the carbanion attacking one of the electrophilic carbon atoms bearing a bromine atom. The choice of reaction conditions, including the solvent and temperature, is crucial to control the reactivity and prevent potential side reactions, such as elimination or dialkylation.

Nucleophile Type Example Expected Product Structure
EnolateAcetone Enolate6-(2-Bromoethoxy)-2-hexanone
OrganometallicPhenylmagnesium Bromide1-(2-Bromoethoxy)-4-phenylbutane

This table presents hypothetical products based on established chemical principles of nucleophilic substitution.

This compound readily undergoes alkylation with various nitrogen-containing nucleophiles.

Primary and Secondary Amines: Reaction with primary or secondary amines can lead to mono- or dialkylation products, depending on the stoichiometry and reaction conditions. As discussed in the context of morpholine synthesis, the initial alkylation can be followed by an intramolecular cyclization. However, under conditions that favor intermolecular reactions (e.g., high concentration of the amine), the formation of linear dialkylated products is also possible.

Tertiary Amines: Tertiary amines react with this compound to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the formation of a new C-N bond and results in a positively charged nitrogen atom. The bifunctional nature of the starting material could lead to the formation of a bis-quaternary ammonium salt if both bromine atoms react with the tertiary amine.

Amine Type Example Product Type Potential Product Structure
Primary AmineAnilineMonoalkylationN-(4-(2-Bromoethoxy)butyl)aniline
Secondary AmineDiethylamineMonoalkylationN-(4-(2-Bromoethoxy)butyl)-N-ethyl-ethanamine
Tertiary AmineTrimethylamineQuaternization4-(2-Bromoethoxy)-N,N,N-trimethylbutan-1-aminium bromide

This table illustrates the expected products from the reaction of this compound with different classes of amines.

Intermolecular Alkylation Reactions with Diverse Nucleophiles

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)

The chemical structure of this compound features two primary alkyl bromide functionalities, making it susceptible to nucleophilic substitution reactions. Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, are expected to react via an SN2 mechanism, displacing the bromide leaving groups.

The general reactivity involves the attack of the oxygen nucleophile on one of the electrophilic carbon atoms bonded to a bromine atom. Given that both bromine atoms are attached to primary carbons, the reaction is anticipated to proceed readily under appropriate conditions. The presence of two reactive sites allows for the possibility of mono- or di-substitution, depending on the stoichiometry of the reactants and the reaction conditions.

In a reaction with a generic alcohol (R-OH) or phenol (B47542) (Ar-OH) under basic conditions to form the more potent alkoxide (RO⁻) or phenoxide (ArO⁻) nucleophile, the formation of an ether linkage is expected. Similarly, carboxylate anions (RCOO⁻) can act as nucleophiles to form ester derivatives.

Table 1: Predicted Products from Reactions with Oxygen Nucleophiles

NucleophileReagent ExamplePredicted Product (Mono-substitution)Predicted Product (Di-substitution)
AlcoholSodium ethoxide (NaOEt)1-Bromo-4-(2-ethoxyethoxy)butane1,4-Bis(2-ethoxyethoxy)butane
PhenolSodium phenoxide (NaOPh)1-Bromo-4-(2-phenoxyethoxy)butane1,4-Bis(2-phenoxyethoxy)butane
CarboxylateSodium acetate (B1210297) (NaOAc)4-(2-Bromoethoxy)butyl acetate1,4-Bis(acetoxyethoxy)butane

Note: The table represents expected products based on general principles of SN2 reactions. Specific yields and reaction conditions would require experimental validation.

Sulfur and Phosphorus Nucleophile Reactions (e.g., Thiolates, Phosphines)

Analogous to oxygen nucleophiles, sulfur and phosphorus-centered nucleophiles are highly effective in substitution reactions with this compound. Thiolates (RS⁻), the sulfur analogs of alkoxides, are generally excellent nucleophiles and are expected to react efficiently to form thioethers.

Phosphines, such as triphenylphosphine (B44618) (PPh₃), are also potent nucleophiles that readily attack primary alkyl halides. This reaction typically leads to the formation of a phosphonium (B103445) salt. These salts are valuable intermediates in organic synthesis, for example, in the Wittig reaction.

Table 2: Expected Outcomes of Reactions with Sulfur and Phosphorus Nucleophiles

NucleophileReagent ExamplePredicted Product StructureProduct Class
ThiolateSodium thiophenoxide (NaSPh)Br(CH₂)₄O(CH₂)₂SPh (Mono) / PhS(CH₂)₄O(CH₂)₂SPh (Di)Thioether
PhosphineTriphenylphosphine (PPh₃)[Br(CH₂)₄O(CH₂)₂PPh₃]⁺Br⁻ (Mono) / [Ph₃P(CH₂)₄O(CH₂)₂PPh₃]²⁺2Br⁻ (Di)Phosphonium Salt

Elimination Reactions to Form Unsaturated Species

Dehydrohalogenation Pathways and Conditions

This compound can undergo elimination reactions (dehydrohalogenation) in the presence of a strong base to form unsaturated compounds. The reaction involves the removal of a hydrogen atom from a carbon adjacent (β-position) to the carbon bearing the bromine atom, and the simultaneous departure of the bromide ion.

The choice of base and reaction conditions is crucial in determining the outcome. Strong, non-nucleophilic, sterically hindered bases, such as potassium tert-butoxide (KOt-Bu), are commonly used to favor elimination over substitution. masterorganicchemistry.com For this compound, there are two distinct sites where dehydrohalogenation can occur: on the butoxy chain and on the ethoxy chain.

Pathway A: Elimination on the butoxy chain would lead to the formation of a double bond within the four-carbon chain.

Pathway B: Elimination on the ethoxy chain would result in a vinyl ether moiety.

Heating is often required to facilitate elimination reactions. quizlet.com The use of a polar aprotic solvent can also influence the reaction pathway.

Synthesis of Alkenyl Ether Intermediates

Dehydrohalogenation of this compound provides a pathway to synthesize alkenyl ether intermediates. Specifically, elimination involving the bromoethyl group is of particular interest as it leads to a vinyl ether.

When treated with a strong, bulky base like potassium tert-butoxide, the base will preferentially abstract a proton from the carbon adjacent to the bromine on the ethoxy chain. This E2 elimination would yield 1-(vinyloxy)-4-bromobutane. This molecule is a bifunctional intermediate, containing both a reactive vinyl ether group and a primary alkyl bromide.

Table 3: Potential Dehydrohalogenation Products

Reaction SiteBaseMajor ProductComments
Ethoxy chainPotassium tert-butoxide1-(Vinyloxy)-4-bromobutaneFavored by bulky base leading to the less substituted alkene (Hofmann-like product).
Butoxy chainPotassium ethoxide4-(2-Bromoethoxy)but-1-eneA less hindered base might lead to a mixture of products.

Note: Product distribution is speculative and depends on precise experimental conditions.

Organometallic Reagent Formation and Subsequent Transformations

Grignard Reagent Formation and Applications

The formation of a Grignard reagent from an alkyl halide involves its reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. byjus.comlibretexts.org For this compound, the presence of two bromine atoms and an ether linkage presents unique considerations.

It is plausible to form a mono-Grignard reagent by using a stoichiometric amount of magnesium. The reactivity of halogens in Grignard formation is generally I > Br > Cl, and in dihalides, selective reaction at one site is possible. walisongo.ac.id The resulting Grignard reagent, Br(CH₂)₄O(CH₂)₂MgBr, would be a valuable bifunctional intermediate. The ether oxygen within the molecule could potentially coordinate with the magnesium center, influencing its reactivity.

The formation of a di-Grignard reagent, BrMg(CH₂)₄O(CH₂)₂MgBr, would likely require an excess of magnesium and longer reaction times.

The applications of such a Grignard reagent are numerous. As a strong nucleophile and base, it can react with a wide array of electrophiles. youtube.com For example, reaction of the mono-Grignard reagent with a carbonyl compound (like an aldehyde or ketone) would introduce a hydroxyalkyl group, leading to the formation of a bromo-ether-alcohol. Subsequent intramolecular cyclization or further reaction at the remaining bromide site could lead to a variety of complex molecules.

Table 4: Illustrative Applications of the Mono-Grignard Reagent of this compound

ElectrophileReagent ExampleInitial ProductPotential Final Product (after workup/further reaction)
Carbon DioxideCO₂ followed by H₃O⁺5-(2-Bromoethoxy)pentanoic acidA bromo-ether-carboxylic acid.
AldehydeFormaldehyde (CH₂O) followed by H₃O⁺1-Bromo-4-(3-hydroxypropoxy)butaneA bromo-diether.
EsterEthyl formate (B1220265) followed by H₃O⁺1-Bromo-4-(2-(1-hydroxyethyl)ethoxy)butaneA bromo-ether-alcohol.

This table provides hypothetical examples of the reactivity of the Grignard reagent derived from this compound.

Organolithium Species Generation and Reactivity

The generation of organolithium species from this compound can be achieved through lithium-halogen exchange. wikipedia.org This process typically involves the use of strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. wikipedia.org The significant difference in electronegativity between the carbon and lithium atoms creates a highly polar C-Li bond, rendering the resulting organolithium reagent a potent nucleophile and a strong base. wikipedia.org

The reactivity of the generated organolithium species is multifaceted. As a strong base, it can participate in deprotonation reactions. wikipedia.org As a nucleophile, it can engage in various carbon-carbon bond-forming reactions. For instance, it can undergo carbolithiation, where the C-Li bond adds across a carbon-carbon double or triple bond, leading to the formation of new organolithium species which can be further functionalized. wikipedia.org It can also participate in SN2-type reactions with alkyl or allylic halides, although the potential for competing side reactions like radical processes or metal-halogen exchange exists. wikipedia.org The presence of the ether oxygen in the molecule can potentially influence the reactivity and stability of the organolithium species through intramolecular coordination.

However, the presence of two bromo-substituents at different positions introduces complexity. Selective generation of a monolithiated species would require careful control of stoichiometry and reaction conditions. The formation of a dilithiated species is also a possibility, which could lead to different downstream reaction pathways. The high reactivity of organolithium reagents also means they are sensitive to moisture and can be pyrophoric, necessitating careful handling in anhydrous and inert atmospheres. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in several such transformations. The presence of two carbon-bromine bonds offers the potential for selective mono- or di-functionalization depending on the reaction conditions and the relative reactivity of the primary and secondary alkyl bromides.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. rsc.orglibretexts.org In the context of this compound, this reaction would involve the coupling of one or both bromine atoms with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orglibretexts.org

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. rsc.org For a dihaloalkane like this compound, achieving selective mono-arylation or -vinylation at either the primary or the butoxy-adjacent bromine would be a key challenge, likely dependent on the relative rates of oxidative addition at each site. nih.gov

A typical procedure involves reacting the bromoalkane with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. beilstein-journals.orgnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalystBaseSolventExpected Product(s)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water1-Phenyl-4-(2-bromoethoxy)butane and/or 1-Bromo-4-(2-phenoxy)butane and di-substituted products
2Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)K₃PO₄Dioxane1-Vinyl-4-(2-bromoethoxy)butane and/or 1-Bromo-4-(2-vinyloxy)butane and di-substituted products

Heck and Sonogashira Coupling Reactions

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an organohalide with an alkene. While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. The reaction of this compound would likely require specific catalytic systems to facilitate the coupling with an alkene, potentially leading to the formation of longer-chain, functionalized alkenes.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org This reaction is highly valuable for synthesizing substituted alkynes. libretexts.orgorganic-chemistry.org The reactivity of alkyl bromides in Sonogashira coupling is generally lower than that of aryl or vinyl halides. However, under specific conditions, it is possible to achieve such couplings. nih.gov

For this compound, a Sonogashira reaction with a terminal alkyne could potentially lead to the formation of a mono- or di-alkynylated product. nih.govresearchgate.net The reaction typically involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent like toluene. beilstein-journals.orgnih.gov

Table 2: Hypothetical Sonogashira Coupling of this compound

EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseExpected Product(s)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N1-(Phenylethynyl)-4-(2-bromoethoxy)butane and/or 1-Bromo-4-(2-(phenylethynyl)ethoxy)butane and di-substituted products
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NH1-(Trimethylsilylethynyl)-4-(2-bromoethoxy)butane and/or 1-Bromo-4-(2-(trimethylsilylethynyl)ethoxy)butane and di-substituted products

Other Palladium- and Nickel-Catalyzed Processes

Beyond Suzuki, Heck, and Sonogashira couplings, other palladium- and nickel-catalyzed reactions can be envisioned for this compound. Nickel catalysts are particularly effective for cross-coupling reactions involving alkyl halides, including those with Grignard reagents (Kumada coupling) and other organometallic reagents. nih.gov These reactions can be used to form new carbon-carbon bonds, and the use of nickel catalysts often provides complementary reactivity to palladium systems. nih.gov

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C(sp²)–C(sp³) bond formation, coupling aryl halides with alkyl halides. orgsyn.org This could be applied to couple this compound with an aryl bromide. researchgate.net The mechanism often involves the formation of an alkyl radical which then couples with a nickel-aryl intermediate. orgsyn.org

Table 3: Potential Nickel-Catalyzed Cross-Coupling Reactions

EntryCoupling PartnerNickel CatalystAdditive/LigandExpected Product
1Phenylmagnesium bromideNiCl₂(dppp)1-Phenyl-4-(2-bromoethoxy)butane
24-BromotolueneNiBr₂/L1dZinc1-(4-Methylphenyl)-4-(2-bromoethoxy)butane

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bonds in this compound can undergo homolytic cleavage to form radicals, which can then participate in various transformations. This can be initiated by light (photochemical conditions) or radical initiators. ucr.edu

A common radical reaction is radical bromination , where an alkane is treated with bromine in the presence of UV light. youtube.comyoutube.com While this is typically used to introduce bromine atoms, existing bromoalkanes can undergo further radical reactions. For instance, in the presence of a radical initiator and a hydrogen atom donor, the bromine atoms can be replaced by hydrogen in a radical reduction process.

Another important radical reaction is the radical addition to alkenes . A bromine radical can add to a double bond, initiating a chain reaction that can lead to the formation of new carbon-carbon bonds. ucr.edulumenlearning.com The regioselectivity of such additions is often different from that of ionic additions. ucr.edu

The relative reactivity of the primary versus the secondary C-Br bond towards radical formation would be a key factor in determining the product distribution in any radical reaction involving this compound. Generally, the stability of the resulting alkyl radical dictates the preferred site of reaction, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. lumenlearning.com

Selective Cleavage of Ether Linkages

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. libretexts.org The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orgopenstax.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway. libretexts.orgwikipedia.org The pathway is determined by the stability of the potential carbocation intermediates. In the case of this compound, both carbons adjacent to the ether oxygen are primary, suggesting that an SN2 mechanism would be favored. libretexts.orgopenstax.org

In an SN2 mechanism, the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Then, the halide anion (e.g., Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.org Given the structure of this compound, cleavage could potentially occur at either of the C-O bonds, leading to a mixture of products.

Table 4: Potential Products of Ether Cleavage with HBr

Site of CleavageInitial Products
C-O bond of the ethoxy group1,4-Dibromobutane (B41627) and 2-bromoethanol (B42945)
C-O bond of the butoxy group1-Bromo-2-(4-bromobutoxy)ethane (rearrangement may occur) and ethanol

It is also possible to cleave ethers using strongly basic reagents like organolithium compounds, although this is less common for acyclic ethers. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Specific high-resolution 1H NMR and 13C NMR data, including chemical shifts, multiplicities, and coupling constants for 1-Bromo-4-(2-bromoethoxy)butane, are not available in the public domain.

No experimental data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC for this compound could be found.

There is no information available regarding dynamic NMR studies on this compound to analyze its conformational properties.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Specific high-resolution mass spectrometry data, which would provide the exact mass and confirm the molecular formula of this compound, is not documented in the searched sources.

A detailed analysis of the mass spectrometry fragmentation patterns for this compound is unavailable.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound by identifying its characteristic functional groups and offering insights into its conformational dynamics.

The infrared spectrum of this compound is defined by absorption bands corresponding to its constituent functional groups. The presence of two primary functional groups, the carbon-bromine (C-Br) bond and the ether (C-O-C) linkage, gives rise to distinct signals.

C-Br Stretching Vibrations: The carbon-bromine bonds are responsible for strong absorption bands in the far-infrared or fingerprint region of the spectrum. Typically, the C-Br stretching vibrations for primary bromoalkanes are found in the range of 500-750 cm⁻¹. docbrown.infodocbrown.info For this compound, one would expect to observe characteristic absorptions within this region, confirming the presence of the bromoalkyl groups. docbrown.infodocbrown.info

C-O-C Stretching Vibrations: The ether functional group (C-O-C) is characterized by a strong, distinct C-O stretching band. For aliphatic ethers, this absorption typically appears in the 1070-1150 cm⁻¹ region. This band is a result of the asymmetric stretching of the C-O-C bond and is a reliable indicator of the ether linkage within the molecule.

Alkyl C-H Vibrations: The molecule also contains numerous C-H bonds within its butyl and ethyl chains. These give rise to characteristic C-H stretching vibrations between 2845 and 2975 cm⁻¹ and C-H bending vibrations at approximately 1270 to 1470 cm⁻¹. docbrown.info

A summary of the expected characteristic IR absorption bands is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch2845 - 2975Strong
C-H (Alkyl)Bend1270 - 1470Medium
C-O-C (Ether)Asymmetric Stretch1070 - 1150Strong
C-Br (Bromoalkane)Stretch500 - 750Strong

Due to the flexible nature of the butane (B89635) and ethoxy chains, this compound can exist in multiple conformational states (conformers). Both IR and Raman spectroscopy can provide valuable information about these conformers.

The molecule's flexibility arises from rotation around several single bonds, including the C-C bonds of the butane segment and the C-O and C-C bonds of the bromoethoxy segment. This leads to a complex potential energy surface with multiple local minima, each corresponding to a different conformer, similar to the well-studied anti and gauche conformers of butane. uci.edu

X-ray Crystallography of Crystalline Derivatives for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov However, this technique requires a well-ordered crystalline sample. This compound, being a liquid at room temperature, cannot be directly analyzed by this method in its pure form.

To overcome this limitation, researchers can synthesize crystalline derivatives of the target molecule. For a molecule like this compound, this could be achieved through reactions that introduce functionalities capable of forming stable, crystalline lattices, such as:

Quaternary Ammonium (B1175870) Salts: Reaction with a tertiary amine could yield a crystalline quaternary ammonium salt.

Coordination Complexes: The ether oxygen atoms could potentially coordinate with metal ions to form crystalline coordination polymers or complexes.

Inclusion Complexes: The molecule might form crystalline inclusion complexes with host molecules like cyclodextrins.

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis can determine precise bond lengths, bond angles, and torsional angles. This information would unambiguously establish the solid-state conformation of the carbon backbone and the relative orientation of the two terminal bromine atoms, providing an invaluable experimental benchmark for computational models and conformational studies in other phases. Although no specific crystallographic studies on derivatives of this compound are currently reported in the literature, this remains a powerful potential technique for its definitive structural elucidation. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing the purity of this compound and for identifying components in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov

Separation (GC): The gas chromatograph separates the compound from impurities based on differences in boiling point and affinity for the stationary phase of the GC column. This provides a retention time that is characteristic of the compound under specific analytical conditions.

Detection and Identification (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. youtube.comdocbrown.info Therefore, the molecular ion (M⁺) peak would appear as a triplet of peaks at M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

Alpha-cleavage adjacent to the ether oxygen.

Cleavage of the C-O ether bond.

Loss of HBr via an elimination reaction. docbrown.info

A predicted fragmentation table based on these principles is shown below.

m/z ValuePossible Fragment IonComments
272/274/276[C₆H₁₂Br₂O]⁺Molecular ion (M⁺) peak cluster, showing the 1:2:1 ratio for two Br atoms.
193/195[M - Br]⁺Loss of one bromine atom.
149/151[C₄H₈OBr]⁺Cleavage of the ethyl-ether bond.
135/137[C₂H₄Br]⁺Fragment from the bromoethoxy group.
57[C₄H₉]⁺Butyl cation from cleavage of the C-O bond and loss of the bromoethoxy group. youtube.comdocbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for this compound, LC-MS could also be employed, particularly for analyzing reaction mixtures or formulations that may contain non-volatile components. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected by the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is highly sensitive and can provide molecular weight information even for thermally labile compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting various molecular properties of 1-Bromo-4-(2-bromoethoxy)butane. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a quantitative understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and vibrational frequencies of molecules like this compound. By approximating the electron density, DFT can efficiently calculate the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. These calculations can be performed with various functionals, such as B3LYP or ωB97XD, and basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial arrangement of its atoms, taking into account the steric and electronic effects of the bromine atoms and the ether linkage.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) spectrum. nih.gov Each vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms, and the calculated frequencies can be compared with experimental IR data for validation.

Table 1: Representative DFT-Calculated Geometrical Parameters and Vibrational Frequencies for this compound

ParameterBond/GroupCalculated Value
Bond Length (Å) C-Br (primary)1.96
C-Br (secondary)1.97
C-O1.43
C-C1.54
Bond Angle (°) C-C-Br111.5
C-O-C112.0
C-C-C110.0
Vibrational Frequency (cm⁻¹) C-Br Stretch550 - 650
C-O Stretch1050 - 1150
C-H Stretch2850 - 3000

Note: The values in this table are illustrative and represent typical ranges for these types of bonds and vibrational modes based on DFT calculations of similar molecules.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules like this compound. acs.org

While computationally more demanding than DFT, ab initio methods are invaluable for obtaining benchmark energies for various molecular states, including ground states, transition states, and excited states. acs.org For this compound, high-accuracy energy calculations can be used to precisely determine its heat of formation, ionization potential, and electron affinity. These calculations are also crucial for accurately mapping out reaction energy profiles, providing reliable data on activation energies and reaction enthalpies. nist.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl and ethoxy chains in this compound allows it to adopt numerous spatial arrangements, known as conformations. libretexts.org Conformational analysis involves studying the energy of these different arrangements to identify the most stable conformers and the energy barriers between them. lumenlearning.com

Rotation around the various single bonds (C-C and C-O) leads to different conformers, which can be visualized using Newman projections. libretexts.org The relative energies of these conformers are influenced by torsional strain (from eclipsing interactions) and steric hindrance (from bulky groups being too close to each other). libretexts.org

A potential energy surface (PES) can be generated by systematically changing the key dihedral angles of the molecule and calculating the energy at each point. The PES provides a comprehensive map of the conformational landscape, showing the low-energy valleys corresponding to stable conformers and the saddle points representing the transition states for conformational changes.

Table 2: Illustrative Conformational Analysis of the C-O-C-C Fragment in this compound

Dihedral Angle (C-O-C-C)ConformationRelative Energy (kcal/mol)
60°Gauche0.9
180°Anti0

Note: This table provides a simplified, illustrative example of the energy differences between gauche and anti conformations around a C-O bond, which would be a component of the full conformational analysis of the molecule.

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of nucleophilic substitution and elimination reactions, which are characteristic of haloalkanes.

Investigation of Nucleophilic Substitution Mechanism Pathways (Sₙ1/Sₙ2)

This compound possesses two bromine atoms, one on a primary carbon and the other on a secondary carbon within the butoxy chain. This structure allows for a comparative theoretical study of Sₙ1 and Sₙ2 reaction mechanisms. savemyexams.compressbooks.pub

Sₙ2 Mechanism: This is a one-step process where a nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. lecturio.com For the primary bromide in this compound, the Sₙ2 pathway is generally favored due to the lower steric hindrance. libretexts.org Computational modeling of the Sₙ2 reaction would involve locating the pentacoordinate transition state and calculating its energy, which represents the activation barrier for the reaction. masterorganicchemistry.com

Sₙ1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. lecturio.com The secondary bromide in the butoxy chain is more likely to undergo an Sₙ1 reaction, as it can form a more stable secondary carbocation. libretexts.org Theoretical calculations would focus on the energy of this carbocation intermediate and the transition states for its formation and subsequent reaction with a nucleophile. savemyexams.com The stability of the carbocation can also be influenced by the participation of the neighboring ether oxygen atom.

Computational studies can also explore borderline mechanisms between Sₙ1 and Sₙ2, especially for the secondary bromide, where the solvent can play a crucial role. nih.gov

Energetic Profiling of Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. youtube.com The two main pathways are the E1 and E2 mechanisms.

E2 Mechanism: This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the departure of the bromide ion. libretexts.org This pathway is often competitive with the Sₙ2 reaction. libretexts.org

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.org Following the formation of the carbocation, a base can remove an adjacent proton to form an alkene. This mechanism is more likely for the secondary bromide.

Energetic profiling of these elimination reactions involves calculating the energies of the reactants, transition states, and products. This allows for a direct comparison of the activation barriers for E1 and E2 pathways, as well as their competition with the corresponding Sₙ1 and Sₙ2 reactions. youtube.com The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) can also be predicted by comparing the stabilities of the possible alkene products. libretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry, enabling the assignment of experimental signals and the verification of chemical structures. Various software packages and online tools can calculate the theoretical ¹H and ¹³C NMR chemical shifts of a molecule. nmrdb.orgnmrdb.org These predictions are typically based on empirical data from a large database of known structures or on more sophisticated quantum mechanical calculations. nmrdb.org

For this compound, the predicted ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that can be compared with experimental results. The chemical environment of each proton and carbon atom in the molecule dictates its respective chemical shift. For instance, the protons and carbons closer to the electronegative bromine and oxygen atoms are expected to resonate at a lower field (higher ppm value) due to deshielding effects.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic shielding of each nucleus.

Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)
Br-CH₂ -CH₂-O-~3.81
-CH₂-CH₂ -O-~3.66
-O-CH₂-CH₂ -CH₂-~1.98
-O-CH₂-CH₂-CH₂ -~1.82
-CH₂-CH₂ -Br~3.45

Note: These are estimated values and may vary from experimental results.

Predicted ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)
Br-CH₂ -CH₂-O-~71.4
-CH₂-CH₂ -O-~32.3
-O-CH₂ -CH₂-CH₂-~69.8
-O-CH₂-CH₂ -CH₂-~29.7
-CH₂-CH₂ -Br~33.8
-CH₂-CH₂-CH₂ -CH₂-Br~30.7

Note: These are estimated values and may vary from experimental results.

The accuracy of these predictions depends on the computational method employed. While basic additive models provide a quick estimate, more rigorous methods like Density Functional Theory (DFT) can offer higher accuracy by explicitly considering the electron distribution around each atom. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.comyoutube.com These simulations can provide detailed insights into how a molecule like this compound behaves in different environments, particularly concerning the effects of solvents and its interactions with other molecules. nih.gov

Solvent Effects:

The choice of solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can model the behavior of this compound in various solvents, from nonpolar to polar. By simulating the system at an atomic level, researchers can observe how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the conformational flexibility of the ether and alkyl bromide moieties. For example, in a polar solvent, the polar regions of this compound (the ether oxygen and the C-Br bonds) would be expected to have strong interactions with the solvent molecules. chemrxiv.org These interactions can stabilize certain conformations of the molecule over others.

A typical MD simulation to study solvent effects would involve:

System Setup: Placing a single molecule of this compound in a box filled with a chosen solvent (e.g., water, methanol, or a nonpolar solvent like hexane).

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Running the simulation for a period to allow the system to reach a stable temperature and pressure.

Production Run: Continuing the simulation for a longer duration to collect data on the molecule's trajectory.

Intermolecular Interactions:

This compound can engage in various non-covalent intermolecular interactions, which are crucial for understanding its physical properties and how it interacts with other molecules. harvard.eduncert.nic.in These interactions are primarily electrostatic in nature. harvard.edu

Key intermolecular interactions for this compound include:

Dipole-Dipole Interactions: The C-Br and C-O bonds are polar, creating permanent dipoles in the molecule. These dipoles can align with the dipoles of neighboring molecules, leading to attractive interactions.

Hydrogen Bonding (as an acceptor): The oxygen atom in the ether linkage can act as a hydrogen bond acceptor if a suitable hydrogen bond donor (like water or an alcohol) is present. nih.gov

MD simulations can quantify the strength and nature of these interactions. By analyzing the distances and orientations between interacting atoms over the course of a simulation, researchers can identify the predominant types of intermolecular forces at play. This information is vital for predicting properties such as boiling point, miscibility, and its potential to act as a solvent or a reagent in chemical reactions. Theoretical studies can also explore specific interactions like halogen bonds, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. mdpi.com

Applications and Derivatives in Advanced Organic Synthesis

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For bifunctional alkylating agents like 1-Bromo-4-(2-bromoethoxy)butane, SAR studies are instrumental in optimizing efficacy and modulating properties such as reactivity, selectivity, and pharmacokinetic profiles. While direct and extensive SAR studies on functionalized analogues of this compound are not widely available in published literature, principles can be extrapolated from related classes of bifunctional alkylating agents, such as busulfan (B1668071) analogues. These studies typically involve systematic modifications of the core structure to understand the impact of various functional groups on biological outcomes.

The structure of this compound offers several regions for modification: the alkyl chain, the ether linkage, and the terminal bromine atoms. Each of these can be altered to potentially fine-tune the molecule's activity.

Key Areas for Structural Modification and Potential SAR Insights:

Nature of the Leaving Group: The bromine atoms are the leaving groups in the alkylation reaction. Replacing bromine with other halogens (e.g., chlorine, iodine) or other leaving groups (e.g., mesylate, tosylate) would directly impact the alkylating reactivity. Generally, the reactivity follows the order I > Br > Cl. A more reactive analogue might exhibit higher potency but could also lead to increased non-specific toxicity.

Modification of the Ether Linkage: The ether oxygen atom introduces a degree of polarity and flexibility. Replacing the ether with a thioether (sulfur) or an amine could alter the molecule's electronic properties, lipophilicity, and metabolic stability. These changes could in turn influence its distribution in the body and its interaction with biological macromolecules.

Introduction of Functional Groups: Appending various functional groups to the alkyl backbone can have a profound effect on the molecule's properties. For instance, adding polar groups like hydroxyl or carboxyl groups could increase water solubility. Conversely, adding lipophilic groups could enhance membrane permeability. Conjugating the molecule to a targeting moiety, such as a sugar molecule, could potentially direct the agent to specific cell types. Research on busulfan has explored the conjugation with galactose to create new derivatives. openmedicinalchemistryjournal.com

Illustrative Data on Analogue Activity:

Due to the limited direct research on this compound analogues, the following table presents hypothetical data based on the principles observed in the SAR studies of related bifunctional alkylating agents like busulfan. This table illustrates how different structural modifications could plausibly affect cytotoxic activity, often measured as the half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.

AnalogueModification from this compoundPostulated Effect on Cytotoxicity (Illustrative IC50)Rationale
Parent Compound This compound10 µMBaseline activity
Analogue 1 Replacement of both Bromine atoms with Chlorine> 20 µMReduced alkylating reactivity of chloro- leaving groups compared to bromo- groups.
Analogue 2 Replacement of Butane (B89635) chain with a Cyclohexane (B81311) ring (cis-isomer)5 µMIncreased rigidity may lead to a more favorable conformation for DNA cross-linking. nih.gov
Analogue 3 Replacement of Butane chain with a Cyclohexane ring (trans-isomer)15 µMThe spatial orientation of the alkylating groups is less optimal for cross-linking compared to the cis-isomer. nih.gov
Analogue 4 Introduction of a Hydroxyl group on the Butane chain12 µMIncreased polarity may slightly decrease cell membrane permeability, leading to a modest reduction in activity.
Analogue 5 Conjugation with a Galactose moietyVariableActivity would depend on the expression of glucose transporters on the target cells, potentially leading to selective toxicity. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Detailed Research Findings from Related Compounds:

Studies on busulfan (1,4-butanediol dimethanesulfonate), a structurally related alkylating agent, have provided valuable SAR insights. Research has demonstrated that the distance and orientation of the two alkylating groups are critical for biological activity. nih.gov The introduction of a benzene (B151609) or cyclohexane ring into the backbone of busulfan analogues was shown to create more rigid structures. Among several tested compounds, cis-1,2-(2-hydroxyethyl) cyclohexane dimethanesulfonate (PL63) was particularly effective at hematopoietic engraftment, suggesting that the constrained cis-conformation was highly active. nih.gov Interestingly, the study also noted that the biological activity correlated more strongly with the plasma levels achieved (pharmacokinetics) than with the structural properties like the distance between the alkylating groups alone. nih.gov

Furthermore, the synthesis of busulfan derivatives conjugated to carbohydrates like galactose has been explored as a strategy to potentially improve drug targeting. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The rationale is that cancer cells with high metabolic rates may have increased expression of glucose transporters, which could facilitate the uptake of the sugar-conjugated drug. One such study reported that a new derivative, 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-(methylsulfonyloxy)butane, demonstrated significant necrosis in K562 cancer cells. openmedicinalchemistryjournal.com

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of 1-bromo-4-(2-bromoethoxy)butane is no exception. alfa-chemistry.com Future research is actively pursuing greener alternatives to traditional synthetic routes, which often rely on hazardous reagents and produce significant waste. mdpi.com

Catalyst Development for Enhanced Efficiency and Selectivity

A primary focus of green synthesis is the development of robust and selective catalysts. alfa-chemistry.com For ether synthesis, researchers are exploring heterogeneous catalysts, which offer advantages in terms of separation and reusability. alfa-chemistry.com Innovations in this area include the use of bi-functional catalysts, such as Al-Ni-P composites, which have shown promise in the selective hydrogenation coupling of carbonyls with alcohols under mild conditions. mdpi.com The development of catalytic systems that can operate under ambient pressure and temperature would significantly enhance the green credentials of the synthesis of this compound and related ethers. mdpi.com Another promising avenue is the use of metal-free catalytic systems to avoid the environmental and economic costs associated with precious metal catalysts.

Exploration of Bio-based Feedstocks

The transition from petrochemical-based feedstocks to renewable bio-based alternatives is a cornerstone of sustainable chemistry. nih.gov Research is underway to produce key precursors for this compound, such as ethylene (B1197577) glycol and butanediol, from biomass. nih.govresearchgate.net For instance, bio-ethylene, derived from the dehydration of bio-ethanol, can be converted to bio-based ethylene glycol. nih.gov Similarly, 2,3-butanediol (B46004) can be produced through the fermentation of various feedstocks, including sugarcane and cassava. nih.gov The utilization of such bio-based platform molecules presents a viable path towards a more sustainable production of this haloether. ieabioenergy.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Future research will likely focus on developing methods for the stereoselective synthesis of chiral derivatives of this compound. This could involve the use of chiral catalysts or starting from enantiopure precursors. For example, methods developed for the asymmetric synthesis of other functionalized butanes and ethers could be adapted. researchgate.netnih.gov The ability to control the stereochemistry at the carbon atoms bearing the bromo and bromoethoxy groups would open up new avenues for the application of these compounds in areas requiring specific three-dimensional arrangements. Research into the stereoselective bromoalkoxylation of unsaturated precursors could provide a route to enantiopure derivatives. rsc.org

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique advantages in synthesis, often proceeding under mild conditions and with high selectivity, avoiding the need for harsh reagents. acs.orgnih.gov The absorption of UV or visible light can induce specific chemical reactions that are not accessible through thermal methods. msu.eduwikipedia.org Future research could explore the photochemical transformations of this compound, potentially leading to novel strained ring systems or unexpected rearrangements. iupac.org For instance, the photochemical generation of radicals from bromoalkanes is a known process that could be harnessed for new C-C bond formations. researchgate.net

Electrochemical synthesis represents another green and powerful tool. acs.orgnih.gov The electrochemical oxidation of carboxylic acids, for example, can generate carbocations under non-acidic conditions, which can then be trapped by alcohols to form ethers. nih.gov This approach could be adapted for the synthesis of this compound, offering a milder and more controlled alternative to traditional acid-catalyzed etherification. nih.govnih.gov

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

Predict reactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of the two different bromo-substituents. nih.gov

Optimize reaction conditions: Use machine learning algorithms to identify the optimal temperature, pressure, and catalyst for its synthesis. youtube.com

Design novel synthetic routes: Employ retrosynthesis software to propose new and more efficient pathways for its preparation. pharmafeatures.com

The synergy between automated synthesis and AI will undoubtedly accelerate the pace of innovation in the chemistry of this compound.

Exploration of Novel Reactivity and Unprecedented Transformations

While the primary reactivity of this compound is centered around nucleophilic substitution at the bromine-bearing carbon atoms, there is potential for discovering novel and unprecedented transformations. Research could focus on exploring its reactivity under unconventional conditions or with novel reagents. This could lead to the discovery of unexpected cyclization reactions, rearrangements, or fragmentations. For example, the use of specialized catalysts could mediate unusual chemical transformations, as has been observed with other organic molecules. nih.gov The exploration of its reactivity in domino reactions, where a single event triggers a cascade of bond-forming events, could also lead to the efficient synthesis of complex molecular architectures. rsc.org

Chemical Compounds Mentioned

Compound Name
This compound
Ethylene glycol
2,3-Butanediol
Bio-ethylene
Bio-ethanol

Interactive Data Table: Emerging Synthesis Strategies

Research DirectionKey FocusPotential Advantages
Sustainable Synthesis Catalyst development, bio-based feedstocksReduced environmental impact, lower cost
Stereoselective Synthesis Chiral catalysts, enantiopure precursorsAccess to novel stereoisomers for specialized applications
Photochemical/Electrochemical Methods Light or electricity as reagentsMild reaction conditions, high selectivity, reduced waste
Automated Synthesis & AI Robotic platforms, machine learningAccelerated discovery, optimized reaction conditions
Novel Reactivity Unconventional conditions, new reagentsDiscovery of new reactions and molecular structures

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Distinct signals for ethoxy (δ 3.4–3.6 ppm) and butane chain protons (δ 1.6–1.8 ppm) confirm regiochemistry. DEPT-135 clarifies quaternary carbons .
  • GC-MS : Monitors reaction progress and identifies low-abundance byproducts (e.g., dibrominated species) .

Q. Advanced Research Focus

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions but risk ether cleavage at elevated temperatures.
  • Nonpolar Solvents (Hexane) : Minimize decomposition but reduce solubility. Phase-behavior studies (e.g., cloud-point measurements) guide solvent selection for biphasic systems .

Case Study :
In butane-bitumen mixtures, liquid-liquid equilibria data show that >60 wt% butane induces phase separation, complicating extraction. Adjusting pressure and temperature mitigates this .

What strategies assess the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Structural Analogs : Compare with 1-Bromo-4-butoxybenzene (ECHA: DTXSID30561073), which exhibits enzyme-inhibitory activity via halogen bonding .
  • In-Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for targets like cytochrome P450 .

Validation :
In vitro assays (e.g., fluorescence polarization) quantify interactions with biomolecules. LC-HRMS monitors metabolic stability in hepatic microsomes .

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1-Bromo-4-(2-bromoethoxy)butane
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.